3-Bromo-5-(difluoromethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(difluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOHZWKAWBOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 5 Difluoromethyl Benzonitrile and Its Precursors
Strategies for Introducing the Bromine Moiety on the Benzonitrile (B105546) Core
The introduction of a bromine atom onto a benzonitrile framework is typically achieved through electrophilic aromatic substitution. In this class of reactions, a potent electrophile is generated, which then attacks the electron-rich π-system of the aromatic ring. libretexts.org For the bromination of benzene (B151609) and its derivatives, a catalyst is generally required to make the bromine molecule sufficiently electrophilic. libretexts.org
Commonly, molecular bromine (Br₂) is activated by a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the benzene ring. libretexts.org The substituent groups already present on the ring dictate the position of the incoming bromine atom. Both the cyano (-CN) and difluoromethyl (-CF₂H) groups are electron-withdrawing and act as meta-directors. Therefore, in a precursor already containing these groups, bromination would be directed to a meta position.
Alternative brominating agents can also be employed, sometimes offering milder reaction conditions or different selectivities. N-Bromosuccinimide (NBS) is a common reagent for bromination, often used with a proton source. A specific example of brominating a substituted benzene ring involves the use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in the presence of sulfuric acid, which has been shown to be effective for deactivated systems. chemicalbook.com
Table 1: Selected Methods for Aromatic Bromination
| Brominating Agent | Catalyst / Co-reagent | Typical Substrate | Reference |
|---|---|---|---|
| Br₂ | FeBr₃ | Benzene, activated and deactivated arenes | libretexts.org |
| 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | H₂SO₄ | Deactivated arenes (e.g., 1-nitro-3-trifluoromethyl-benzene) | chemicalbook.com |
Approaches to Difluoromethylation of Aromatic Systems
The difluoromethyl (-CF₂H) group is a valuable functional group in medicinal chemistry, acting as a bioisostere for hydroxyl or thiol groups. wiley-vch.de Its introduction into aromatic systems has been the subject of extensive research, leading to several effective methodologies. alfa-chemistry.com
Transition-metal-catalyzed cross-coupling reactions are among the most robust methods. wiley-vch.de Copper-catalyzed difluoromethylation has emerged as a particularly useful strategy. These reactions typically involve the cross-coupling of an aryl halide (commonly an iodide or bromide) with a difluoromethyl source. wiley-vch.deberkeley.edu A common protocol uses a (difluoromethyl)zinc reagent, such as [(DMPU)₂Zn(CF₂H)₂], which can be prepared from diethylzinc (B1219324) and difluoroiodomethane. This reagent, in the presence of a copper(I) catalyst (e.g., CuI), efficiently transfers the -CF₂H group to the aromatic ring. researchgate.netnih.gov
Radical difluoromethylation offers an alternative pathway, often proceeding under mild conditions using photoredox catalysis. alfa-chemistry.comrsc.org In these reactions, a difluoromethyl radical (•CF₂H) is generated from a suitable precursor, such as a sulfinate or bromodifluoromethane (B75531) (BrCF₂H). alfa-chemistry.com This radical can then be added to the aromatic ring, often through a C-H functionalization pathway, although this can sometimes lead to challenges with regioselectivity. nih.gov
Table 2: Common Approaches to Aromatic Difluoromethylation
| Method | Reagents | Catalyst | Typical Substrate | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Cross-Coupling | (DMPU)₂Zn(CF₂H)₂, or TMSCF₂H/CsF | Copper(I) salt (e.g., CuI) | Aryl Iodide, Aryl Bromide | berkeley.eduresearchgate.net |
Synthetic Pathways to the Benzonitrile Functional Group
The benzonitrile moiety is a key functional group and a versatile synthetic intermediate. wikipedia.org There are two primary, powerful methods for its synthesis from common aromatic precursors: the Sandmeyer reaction and palladium-catalyzed cyanation.
The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a nitrile. wikipedia.org The process begins with the diazotization of the aniline (B41778) with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group (N₂) with a cyanide group. masterorganicchemistry.comnih.gov This method is particularly useful for installing the nitrile in substitution patterns that are not easily accessible through other means. organic-chemistry.org
Palladium-catalyzed cyanation represents a more modern and often milder alternative. This cross-coupling reaction typically involves an aryl halide (iodide, bromide, or even chloride) and a cyanide source. rsc.org Zinc cyanide (Zn(CN)₂) is a frequently used cyanide source due to its lower toxicity and good performance. thieme-connect.comnih.gov The reaction is catalyzed by a palladium complex, often formed in situ from a palladium precursor (like Pd(OAc)₂) and a phosphine (B1218219) ligand. These reactions generally exhibit broad functional group tolerance and proceed in high yields under relatively mild conditions. nih.govacs.org
Table 3: Primary Synthetic Routes to the Benzonitrile Group
| Reaction Name | Starting Material | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Sandmeyer Reaction | Aryl Amine (Aniline) | 1. NaNO₂, H⁺2. CuCN | Access to diverse substitution patterns | wikipedia.orgmasterorganicchemistry.com |
Multistep Synthetic Sequences for 3-Bromo-5-(difluoromethyl)benzonitrile
The synthesis of this compound requires the sequential application of the reactions described above. A logical and efficient synthetic route would involve starting with a readily available di-substituted benzene and introducing the remaining functional groups in a controlled manner. One plausible pathway begins with a brominated aryl halide, followed by difluoromethylation and then cyanation.
A potential starting material for such a sequence could be 1-bromo-3-iodobenzene (B1265593). The differing reactivity of the C-I and C-Br bonds allows for selective functionalization.
This section is addressed by the selection of an appropriate starting material, such as a pre-brominated compound, which sets the stage for subsequent transformations. The bromine atom serves as a handle for later functionalization (cyanation) while also directing the placement of other groups.
Starting with a precursor like 1-bromo-3-iodobenzene, the more reactive carbon-iodine bond can be selectively targeted for difluoromethylation. A copper-catalyzed cross-coupling reaction is well-suited for this transformation.
Reaction: 1-bromo-3-iodobenzene is reacted with a difluoromethylating agent in the presence of a copper catalyst.
Intermediate: This step yields 1-bromo-3-(difluoromethyl)benzene (B1272475).
Table 4: Representative Difluoromethylation of a Dihalobenzene Precursor
| Starting Material | Reagent System | Catalyst | Solvent | Product |
|---|
The final step in this sequence is the conversion of the remaining bromine atom on the 1-bromo-3-(difluoromethyl)benzene intermediate into the target nitrile. Palladium-catalyzed cyanation is the method of choice for this transformation due to its high efficiency and reliability with aryl bromides.
Reaction: 1-bromo-3-(difluoromethyl)benzene is treated with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
Final Product: This reaction yields this compound.
Table 5: Final Cyanation Step to Yield this compound
| Starting Material | Cyanide Source | Catalyst System | Solvent | Product |
|---|
This multistep approach, leveraging selective cross-coupling reactions, provides a robust and logical pathway for the synthesis of this compound.
Exploration of Analogous Synthetic Routes in Related Halogenated Benzonitriles
The synthesis of halogenated benzonitriles is a cornerstone of medicinal and materials chemistry, providing key intermediates for more complex molecular architectures. The methodologies employed are diverse, reflecting the need for regioselective and functional group-tolerant reactions. These routes often involve the displacement of halogens, the formation of the nitrile group, or the modification of other functional groups on the aromatic ring. acs.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of substituted benzonitriles. eie.grmdpi.com Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the precise introduction of various substituents onto an aromatic core that may already contain bromo and cyano functionalities. eie.grresearchgate.net
For instance, a halogenated benzonitrile can serve as the electrophilic partner in a Suzuki-Miyaura coupling reaction with an organoboron compound to form a new C-C bond. This strategy is essential for building the carbon skeleton of complex molecules. mdpi.com Palladium-based catalysts are most common, though nickel has emerged as a cost-effective and reactive alternative, particularly for coupling with challenging substrates. eie.gr The development of specialized ligands has been crucial in improving the efficiency and scope of these reactions, enabling transformations that were previously difficult. Denitrative cross-coupling reactions, where a nitro group is replaced, also represent an alternative pathway, particularly since nitroarenes are common precursors to haloarenes. acs.org
Below is a table summarizing various transition metal-catalyzed cross-coupling reactions applicable to the synthesis of functionalized aromatic compounds.
| Reaction Name | Catalyst/Metal | Coupling Partners | Bond Formed | Typical Application |
| Suzuki-Miyaura | Palladium, Nickel | Aryl Halide + Organoboron | C-C | Biaryl synthesis, scaffold diversification. mdpi.comresearchgate.net |
| Mizoroki-Heck | Palladium | Aryl Halide + Alkene | C-C | Arylation of alkenes. eie.gr |
| Sonogashira | Palladium/Copper | Aryl Halide + Terminal Alkyne | C-C (sp²-sp) | Synthesis of aryl alkynes. researchgate.netacs.org |
| Buchwald-Hartwig | Palladium, Copper | Aryl Halide + Amine/Alcohol | C-N, C-O | N-arylation and O-arylation of various substrates. researchgate.net |
| Stille | Palladium | Aryl Halide + Organotin | C-C | Synthesis of complex organic molecules. researchgate.net |
| Negishi | Palladium, Nickel | Aryl Halide + Organozinc | C-C | Formation of C-C bonds with high functional group tolerance. researchgate.net |
This table is generated based on data from multiple sources. eie.grmdpi.comresearchgate.netacs.org
Catalytic N-arylation is a vital process for synthesizing molecules containing an aryl-nitrogen bond, a common motif in pharmaceuticals. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed method for this transformation. researchgate.net More recently, copper-catalyzed systems have gained attention for their efficiency and distinct reactivity. rsc.org
One notable approach involves the copper-catalyzed transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts as the aryl source. rsc.orgresearchgate.net This method demonstrates the versatility of the nitrile group in participating in complex bond-forming reactions. While this specific reaction modifies the nitrile, it highlights the broader utility of catalytic arylation in the synthesis of complex benzonitrile derivatives where C-N bonds are required elsewhere in the molecule. rsc.org Photoredox catalysis has also been employed for the arylation of isonitriles to produce benzamides under mild conditions. nih.govbeilstein-journals.org
The nitrile group is a versatile functional group that can be readily converted into other functionalities, most notably amides and carboxylic acids through hydrolysis. youtube.com This transformation is a key step in many synthetic pathways where the nitrile acts as a masked carboxylic acid or amide. The ability to form an amide bond is paramount in organic and medicinal chemistry. researchgate.net
Innovative methods have been developed to harness the reactivity of nitrile-related species for amide synthesis. For example, the rearrangement of nitrile imines, derived from hydrazonyl bromides, can be used to generate an activated ester intermediate that readily reacts with amines to form amide bonds. nih.govacs.org This process offers an alternative to traditional coupling agents and can be tolerant of other functional groups, such as unprotected carboxylic acids. nih.govacs.org Such a strategy could be employed on a benzonitrile-containing intermediate, where a different part of the molecule is elaborated via amide bond formation, preserving the crucial cyano group for later steps.
Advanced Synthetic Techniques and Methodological Innovations
To improve the efficiency, safety, and environmental impact of synthesizing halogenated benzonitriles, advanced techniques are continuously being developed. These innovations often focus on accelerating reaction rates, reducing waste, and enabling novel transformations.
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. researchgate.net By using microwave irradiation, which efficiently heats the reaction mixture through dielectric heating, reaction times can be dramatically reduced from hours to minutes. scilit.comnih.gov This technique often leads to higher yields and purer products compared to conventional heating methods. nih.gov
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conduction and convection (slow, inefficient) | Dielectric heating (rapid, direct) nih.gov |
| Reaction Time | Hours to days | Seconds to minutes scilit.comnih.gov |
| Temperature Profile | Temperature gradient within the sample | Uniform, instantaneous heating nih.gov |
| Yields & Purity | Variable, often lower | Often improved yields and higher purity |
| Environmental Impact | Higher energy consumption, more solvent use | Greener approach, less energy and solvent researchgate.net |
This table compares conventional and microwave-assisted synthesis based on information from multiple sources. researchgate.netscilit.comnih.govnih.gov
Catalysis is central to the modern synthesis of halogenated benzonitriles, enabling reactions with high selectivity and efficiency that would otherwise be impractical. nih.gov The field is diverse, encompassing transition metal catalysis, organocatalysis, and photocatalysis.
Transition Metal Catalysis: As discussed, palladium and nickel catalysts are workhorses for cross-coupling reactions. Ruthenium clusters have also been investigated for the catalytic hydrogenation of benzonitrile, converting the nitrile group into an amine. acs.orgresearchgate.net Furthermore, transition metal oxide clusters confined within zeolite pores have been developed as highly selective catalysts for the ammoxidation of alkylbenzenes to produce benzonitriles, offering a green and efficient industrial route. medcraveonline.com
Organocatalysis: N-Heterocyclic carbenes (NHCs) have been used as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. This approach establishes chirality through the formation of the nitrile group itself, showcasing a high level of sophistication in catalytic design. nih.gov
Photoredox Catalysis: This emerging field uses light to drive chemical reactions via single-electron transfer pathways. It has been successfully applied to the arylation of isonitriles to form benzamides under exceptionally mild conditions, providing an alternative to traditional metal-catalyzed methods. nih.govbeilstein-journals.org
Considerations for Scale-Up Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of the synthetic route to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. Several key factors must be considered when developing a robust process suitable for commercial manufacturing.
A primary challenge in the large-scale synthesis of molecules like this compound is the introduction of the difluoromethyl (CF2H) group. While numerous methods for difluoromethylation have been developed for laboratory use, many are not amenable to industrial scales due to the cost, stability, or handling requirements of the reagents. rsc.orgqmul.ac.uk Consequently, large-scale syntheses often favor a "building block" approach over late-stage difluoromethylation. rsc.org This involves using readily available, cheaper fluorinated starting materials. Furthermore, the development of scalable methodologies to introduce the difluoromethyl motif remains an active area of research. digitellinc.com
Process safety is another critical consideration. Many synthetic steps, such as bromination or the formation of the benzonitrile moiety, can involve highly reactive and potentially hazardous reagents or generate significant heat (exothermic reactions). For instance, in the synthesis of a related precursor, 1-bromo-3-nitro-5-trifluoromethyl-benzene, the reaction is conducted in a biphasic mixture with strong acid and requires careful temperature control and portion-wise addition of the brominating agent to manage the reaction rate and heat output. chemicalbook.com On a large scale, effective heat transfer and control are paramount to prevent runaway reactions.
Purification methods must also be adapted for large-scale production. Laboratory-scale syntheses often rely on chromatographic purification, which is generally impractical and economically unviable for producing large quantities of material. acs.orgacs.org Therefore, the process must be designed to yield a product that can be purified by more scalable techniques such as crystallization or distillation. acs.orgacs.org This often requires careful optimization of reaction conditions to minimize the formation of impurities that are difficult to separate. An efficient, non-chromatographic process is a hallmark of a well-developed, scalable synthesis. acs.orgacs.orgresearchgate.net
The following table outlines key parameters that typically require modification when moving from a laboratory-scale synthesis to a large-scale production process, using a hypothetical key intermediate step as an example.
| Parameter | Laboratory Scale (Exemplar) | Scale-Up Consideration & Approach |
|---|---|---|
| Batch Size | Grams to tens of grams | Kilograms to tons. Requires larger reactors and robust infrastructure. |
| Reagent Stoichiometry | Often uses a large excess of one reagent to drive the reaction to completion. | Reduce excess of costly or hazardous reagents to near-stoichiometric amounts to improve cost-efficiency and simplify work-up. acs.org |
| Heat Management | Simple heating mantles or ice baths provide sufficient control. | Requires jacketed reactors with precise temperature control systems to manage potentially strong exotherms or endotherms safely. chemicalbook.com |
| Purification Method | Column Chromatography | Develop methods based on crystallization or distillation to handle large volumes efficiently and avoid high solvent consumption. acs.orgacs.org |
| Process Control | Manual monitoring (e.g., TLC) | Implementation of Process Analytical Technology (PAT) for real-time monitoring and control of critical process parameters. |
The choice of solvents and the management of waste streams are also critical aspects of scale-up production. Solvents should be selected based on their reaction performance, safety profile, ease of recovery, and environmental impact. The process should be designed to minimize waste generation, aligning with the principles of green chemistry.
The table below summarizes the primary challenges in scaling up the production of this compound and the corresponding strategies to address them.
| Challenge | Mitigation Strategy |
|---|---|
| Scalable Difluoromethylation | Utilize a building block approach with readily available fluorinated precursors. Investigate and develop novel, cost-effective difluoromethylation agents and methods. rsc.org |
| Thermal Safety | Conduct thorough reaction calorimetry studies (e.g., DSC, RC1) to understand thermal hazards. Implement robust engineering controls for heat management in large reactors. chemicalbook.com |
| Purification | Design the synthesis to avoid chromatographic separations. Develop and optimize crystallization or distillation procedures for the final product and key intermediates. acs.orgresearchgate.net |
| Cost of Goods (COGs) | Optimize the synthetic route to maximize overall yield, reduce the number of steps, and use lower-cost starting materials and reagents. google.com |
| Impurity Profile Control | Identify potential impurities and optimize reaction conditions (temperature, concentration, catalysts) to minimize their formation. |
| Environmental Impact | Select greener solvents, implement solvent recycling programs, and develop efficient waste treatment protocols. |
Chemical Reactivity and Transformation of 3 Bromo 5 Difluoromethyl Benzonitrile
Reactions at the Bromine Center: Cross-Coupling and Nucleophilic Substitution Reactions
The carbon-bromine bond is the most common site for initial synthetic transformations, primarily through transition metal-catalyzed cross-coupling reactions. The strong electron-withdrawing environment created by the adjacent cyano and difluoromethyl groups enhances the electrophilicity of the carbon atom attached to the bromine, making it an excellent substrate for oxidative addition to a low-valent metal catalyst, typically palladium(0).
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation are highly effective for replacing the bromine atom. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for structural diversification.
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters introduces new aryl or vinyl substituents.
Buchwald-Hartwig Amination: Coupling with primary or secondary amines yields substituted anilines.
Sonogashira Coupling: Reaction with terminal alkynes leads to the formation of aryl alkynes.
| Coupling Partner | Catalyst/Ligand System | Product Type |
| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | Biaryl |
| Amine (R₂NH) | Pd₂(dba)₃ / BINAP / Base | Arylamine |
| Terminal Alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Base | Arylalkyne |
| Alkene (R-CH=CH₂) | Pd(OAc)₂ / P(o-tol)₃ / Base | Arylalkene |
Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of the bromine atom is generally challenging for aryl bromides compared to aryl fluorides or chlorides. However, the presence of two strong electron-withdrawing groups (CN and CF₂H) meta to each other enhances the possibility of SNAr under forcing conditions (high temperature, strong nucleophile) by stabilizing the intermediate Meisenheimer complex. Nevertheless, transition metal-catalyzed pathways are far more common and synthetically useful.
Reactions Involving the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions
The nitrile group is a versatile functional handle that can be converted into several other important moieties.
Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. oup.comorganicchemistrytutor.com
Acidic Hydrolysis: Heating with aqueous acid (e.g., H₂SO₄ or HCl) typically leads to the complete hydrolysis of the nitrile to the corresponding carboxylic acid, 3-bromo-5-(difluoromethyl)benzoic acid, via an intermediate amide. chemguide.co.ukdoubtnut.com
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide, followed by an acidic workup, also yields the carboxylic acid. chemguide.co.ukopenstax.org Under carefully controlled, milder conditions, the reaction can sometimes be stopped at the amide stage, affording 3-bromo-5-(difluoromethyl)benzamide. organicchemistrytutor.com
Reduction: The nitrile group is readily reduced to a primary amine. This transformation is a key step for introducing a flexible aminomethyl linker.
Catalytic Hydrogenation: Using catalysts like Raney Nickel, platinum, or palladium under a hydrogen atmosphere converts the nitrile to 3-bromo-5-(difluoromethyl)benzylamine. libretexts.org
Chemical Reduction: Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are highly effective for this reduction, providing the primary amine in high yield. nih.govorganic-chemistry.orgacs.orglibretexts.org
Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. A common example is the reaction with sodium azide (B81097) (NaN₃) to form a tetrazole ring, a bioisostere for a carboxylic acid group in medicinal chemistry. This reaction typically requires a Lewis acid or a promoter like ammonium (B1175870) chloride. rsc.orgmdpi.com
| Reaction Type | Reagents | Resulting Functional Group |
| Hydrolysis | H₃O⁺, Δ or 1. NaOH, Δ 2. H₃O⁺ | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) |
| Cycloaddition | NaN₃, NH₄Cl | Tetrazole |
Reactivity of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is not merely a passive substituent. It possesses unique chemical properties that can be exploited for further functionalization.
Hydrogen Bond Donor: The C-H bond in the CF₂H group is polarized due to the adjacent electron-withdrawing fluorine atoms, making it a competent hydrogen bond donor. This property is significant in medicinal chemistry for mimicking the interactions of hydroxyl or thiol groups. nih.gov
Deprotonation: The acidity of the difluoromethyl proton is significantly enhanced compared to a standard methyl group. Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide or a Schlosser base) can deprotonate the CF₂H group to generate a difluoromethyl anion (Ar-CF₂⁻). cornell.eduacs.org This nucleophilic species can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides) to form new carbon-carbon or carbon-heteroatom bonds, effectively using the CF₂H group as a masked nucleophile. cornell.eduresearchgate.net
Functionalization of the Aromatic Ring System
Direct functionalization of the remaining C-H bonds on the aromatic ring is challenging due to the deactivating effects of all three substituents. Classical electrophilic aromatic substitution (EAS) would require harsh conditions and would likely suffer from poor regioselectivity.
A more viable strategy is directed ortho-metalation (DoM) . wikipedia.orgbaranlab.org This involves deprotonation of a position ortho to a directing metalation group (DMG) using a strong organolithium base. While the existing groups (Br, CN, CF₂H) are not conventional DMGs, the bromine atom can be readily converted into a more suitable functional group for this purpose. For instance, a Suzuki coupling could introduce an aryl group bearing a DMG, or the bromine could be replaced with a group amenable to directing lithiation.
Alternatively, halogen-metal exchange at the bromine position using an alkyllithium reagent at low temperature can generate an aryllithium species. This nucleophilic intermediate can then react with a wide range of electrophiles to introduce a new substituent at the original position of the bromine atom.
Mechanistic Investigations of Key Transformations
The mechanisms of the primary transformations of 3-bromo-5-(difluoromethyl)benzonitrile are well-established in the broader context of organic chemistry.
Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzonitrile (B105546) to form an Ar-Pd(II)-Br complex. nih.govacs.org
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid) is transferred to the palladium center, displacing the bromide. nih.gov
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov
Nitrile Hydrolysis: The acid-catalyzed mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. libretexts.orgyoutube.com A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. organicchemistrytutor.com Further hydrolysis of the amide under acidic conditions proceeds through protonation of the amide carbonyl, nucleophilic attack by water, and eventual elimination of ammonia (B1221849) to yield the carboxylic acid. openstax.orgyoutube.com
Derivatization Strategies for Structural Modification and Diversification
The chemoselective reactivity of this compound makes it an excellent starting material for creating libraries of complex molecules. A typical derivatization strategy involves a multi-step sequence where each functional group is addressed in turn.
For example, a synthetic route could begin with a palladium-catalyzed Suzuki coupling at the bromine position to install a desired aryl or heteroaryl group. Subsequently, the nitrile group could be reduced to the benzylamine, which can then be further functionalized through acylation, alkylation, or reductive amination. Finally, if desired, the difluoromethyl group could be deprotonated and reacted with an electrophile. This sequential approach allows for the systematic construction of diverse molecular architectures from a single, readily available starting material. The use of related fluorinated benzonitriles in the synthesis of complex pharmaceutical intermediates has been documented in patent literature, underscoring the value of this structural motif. google.com
Spectroscopic and Advanced Analytical Characterization of 3 Bromo 5 Difluoromethyl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework and the influence of other atoms, such as fluorine and bromine.
The ¹H NMR spectrum of 3-Bromo-5-(difluoromethyl)benzonitrile is anticipated to reveal the distinct signals of the aromatic protons and the proton of the difluoromethyl group. The aromatic region would likely display three signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would therefore have different chemical shifts, expected to appear in the range of 7.5 to 8.0 ppm. The proton of the difluoromethyl (-CHF₂) group is expected to produce a triplet due to coupling with the two adjacent fluorine atoms. This signal would likely be found further downfield, influenced by the electronegativity of the fluorine atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH | 7.5 - 8.0 | Multiplet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbon of the nitrile group (-C≡N) would appear in the characteristic downfield region for nitriles, typically around 115-120 ppm. The six aromatic carbons would have chemical shifts in the aromatic region (approximately 120-140 ppm), with the carbons directly attached to the bromine, nitrile, and difluoromethyl groups showing distinct shifts due to the electronic effects of these substituents. The carbon of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -C≡N | 115 - 120 | Singlet |
| Aromatic C | 120 - 140 | Singlets |
¹⁹F NMR spectroscopy is a powerful technique for analyzing fluorine-containing compounds. In the case of this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the single proton of the difluoromethyl group. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, intense band corresponding to the C≡N stretch of the nitrile group would be prominent, typically appearing in the range of 2220-2260 cm⁻¹. The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 1000 cm⁻¹. libretexts.org The C-F stretching vibrations of the difluoromethyl group would likely be observed as strong bands in the 1000-1200 cm⁻¹ region.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | > 3000 | Medium |
| C≡N stretch | 2220 - 2260 | Strong, Sharp |
| Aromatic C=C stretch | 1400 - 1600 | Medium to Weak |
| C-F stretch | 1000 - 1200 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide its molecular weight and information about its fragmentation pattern. The molecular ion peak (M⁺) would be observed, and due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity would also be present, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). miamioh.edu Common fragmentation pathways would likely involve the loss of the bromine atom, the nitrile group, or the difluoromethyl group, leading to the formation of various fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, like other substituted benzonitriles, is expected to exhibit absorption bands in the ultraviolet region. acs.orgacs.org These absorptions are due to π → π* transitions within the aromatic ring. aip.orgsphinxsai.com The presence of the bromo, difluoromethyl, and nitrile substituents on the benzene ring would influence the position and intensity of these absorption bands compared to unsubstituted benzonitrile (B105546).
X-ray Crystallography for Solid-State Structure Determination
While specific single-crystal X-ray diffraction data for this compound is not publicly available, the solid-state structure can be inferred by examining trends in related substituted benzonitriles and brominated aromatic compounds. X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.
For analogous small organic molecules, the crystal packing is often governed by a combination of van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonds. In the case of this compound, the presence of the bromine atom is expected to significantly influence the crystal packing through halogen bonding. This is an interaction where the electrophilic region of the bromine atom interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the nitrile group.
Studies on other brominated aromatic compounds have frequently revealed layered supramolecular structures directed by these halogen bonds. nih.gov The crystal structure of a related compound, 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, was determined to be in the orthorhombic system with the space group Pnna. bohrium.comuj.ac.za It is plausible that this compound would crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or the orthorhombic Pbca, which allow for efficient packing.
The difluoromethyl group, while not as strongly interacting as a hydroxyl or amino group, can still participate in weak C-H···N or C-H···F hydrogen bonds, further stabilizing the crystal lattice. The interplay between the strong halogen bonds involving the bromine, the dipole-dipole interactions of the nitrile group, and these weaker hydrogen bonds would ultimately determine the final crystal structure. A hypothetical representation of the crystallographic parameters is presented in the table below, based on typical values for similar compounds.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 5-15 |
| b (Å) | 5-20 |
| c (Å) | 10-25 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purity assessment and isolation of synthetic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. wikipedia.orgphenomenex.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.
A typical RP-HPLC setup for analyzing this compound would involve a C18 column, which has octadecylsilane (B103800) bonded to silica (B1680970) particles, as the stationary phase. phenomenex.com The mobile phase would likely be a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.combme.hu A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and any impurities with varying polarities. Detection is commonly achieved using a UV detector, as the aromatic ring of the benzonitrile will absorb UV light at a characteristic wavelength, typically around 254 nm. sielc.com
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This technique is highly sensitive and can detect impurities at very low levels.
Typical HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE/NMR) for Impurity Profiling
For the identification and structural characterization of unknown impurities, the hyphenated technique of Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE/NMR) is exceptionally powerful. researchgate.netamazonaws.com This method allows for the separation of impurities by LC, followed by their trapping on a solid-phase extraction (SPE) cartridge, and subsequent elution into an NMR spectrometer for structural elucidation.
While no specific LC-SPE/NMR studies on this compound have been published, a study on the closely related compound 3-Bromo-5-(trifluoromethyl)aniline provides a robust framework for how such an analysis would be conducted. In that study, the main impurities were separated using LC and trapped on SPE cartridges. After multiple trapping cycles to accumulate sufficient material, the isolated impurities were eluted with a deuterated solvent (e.g., acetonitrile-d₃) directly into an NMR flow probe.
This technique enables the acquisition of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectra for each impurity, allowing for their unambiguous structure determination. Common impurities in the synthesis of such halogenated aromatic compounds can arise from side reactions, such as the introduction of additional halogen atoms to the aromatic ring or incomplete functional group transformations. For this compound, potential impurities could include isomers or compounds with different degrees of halogenation.
Conceptual LC-SPE/NMR Workflow for Impurity Profiling
| Step | Description |
| 1. LC Separation | An optimized HPLC method separates the main compound from its impurities. |
| 2. Peak Trapping | As impurity peaks elute from the column, they are diverted and trapped onto individual SPE cartridges. |
| 3. Analyte Elution | The trapped impurities are eluted from the SPE cartridges using a deuterated solvent. |
| 4. NMR Analysis | The eluted sample is transferred to the NMR spectrometer for structural analysis. |
| 5. Structure Elucidation | 1D and 2D NMR spectra are used to determine the chemical structure of the isolated impurities. |
Computational and Theoretical Chemistry Studies on 3 Bromo 5 Difluoromethyl Benzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Bromo-5-(difluoromethyl)benzonitrile, DFT calculations are employed to elucidate its molecular geometry, orbital energies, electrostatic potential, and vibrational frequencies, providing a comprehensive picture of its chemical behavior.
Optimization of Molecular Geometry and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.
Computational studies on similar benzonitrile (B105546) derivatives often utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311++G(d,p) to achieve reliable results. The optimization process would confirm the planarity of the benzene (B151609) ring and determine the preferred orientation of the difluoromethyl group relative to the ring. The resulting geometric parameters are fundamental for all subsequent computational analyses.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.0 | Indicates high kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.
Red/Yellow : Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen atom of the nitrile group and potentially the fluorine atoms of the difluoromethyl group due to their high electronegativity.
Blue : Regions of positive potential, which are electron-poor, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms.
Green : Regions of neutral or near-zero potential.
The MEP map provides a clear, visual guide to the charge distribution and is instrumental in understanding intermolecular interactions and predicting how the molecule will interact with other reagents. nist.gov
Theoretical Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, specific spectral peaks can be assigned to the motions of particular functional groups. This is highly valuable for interpreting experimental spectra.
For this compound, key vibrational modes include the C≡N nitrile stretch, C-Br stretch, C-F stretches, and various aromatic C-C and C-H vibrations. Theoretical calculations help to precisely assign these bands, which can sometimes be ambiguous in experimental spectra due to overlapping signals. researchgate.net
| Vibrational Mode | Calculated Wavenumber (cm-1) | Assignment |
|---|---|---|
| ν(C≡N) | ~2240 | Nitrile group stretching |
| ν(C-C) | ~1600-1400 | Aromatic ring stretching |
| ν(C-F) | ~1100-1000 | Difluoromethyl C-F stretching |
| ν(C-Br) | ~680 | Carbon-Bromine stretching |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for derivatives of this compound are publicly documented, the methodology can be described.
A QSAR study would involve synthesizing a library of derivatives by modifying the core structure and measuring their biological activity (e.g., inhibitory concentration). Molecular descriptors—numerical values that quantify various aspects of the molecule's structure—are then calculated for each derivative. These descriptors fall into several categories:
Electronic : Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric : Molecular volume, surface area, specific substituent parameters (e.g., Taft or Verloop).
Hydrophobic : LogP (partition coefficient), which describes a molecule's solubility in water versus lipids.
Topological : Indices that describe molecular branching and connectivity.
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a model is built that correlates a combination of these descriptors with the observed activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts. japsonline.com
Reaction Pathway and Mechanism Prediction via Computational Methods
Computational chemistry is extensively used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, DFT calculations can be used to model potential reaction pathways, such as nucleophilic aromatic substitution or cross-coupling reactions.
This analysis involves:
Locating Reactants, Products, and Intermediates : The geometries of all species involved in the reaction are optimized.
Identifying Transition States (TS) : The transition state is the highest energy point along the reaction coordinate. Computational methods locate this structure, which is characterized by having exactly one imaginary vibrational frequency.
Calculating Activation Energies : The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor controlling the reaction rate.
Mapping the Reaction Coordinate : The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products.
For this compound, computational studies could predict, for example, whether a nucleophile would preferentially attack the carbon atom attached to the bromine or another position on the ring. nih.gov The presence of strong electron-withdrawing groups (-CN, -CHF₂) significantly influences the regioselectivity of such reactions. rsc.org By comparing the activation energies for different possible pathways, the most likely reaction mechanism and resulting product can be predicted. smu.edu
Applications of 3 Bromo 5 Difluoromethyl Benzonitrile in Medicinal Chemistry Research
Role as a Synthetic Intermediate in Drug Discovery and Development
In the landscape of drug discovery, the development of efficient synthetic pathways to complex molecules is paramount. Halogenated benzonitriles, such as 3-bromo-5-(difluoromethyl)benzonitrile, are prized as intermediates because their functional groups allow for sequential and selective chemical transformations. ossila.com The bromide is amenable to palladium-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. ossila.com Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural elaboration.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The strategic placement of functional groups in this compound analogues makes them ideal precursors for constructing these complex ring systems. For example, related ortho-bromobenzonitriles are utilized in the synthesis of quinazolines, a class of compounds known for their anti-inflammatory and antitumor activities. ossila.com The reaction typically involves the substitution of the bromine atom and subsequent cyclization involving the adjacent nitrile group to form the fused heterocyclic system. This approach allows for the systematic introduction of various substituents, enabling the exploration of chemical space to identify compounds with optimal biological activity.
The this compound motif is incorporated into larger, more complex molecules that serve as lead structures in drug development programs. The fluorinated substituents, such as the difluoromethyl group, are particularly significant as they can enhance metabolic stability, binding affinity, and lipophilicity of a potential drug molecule. ossila.com For instance, the related compound 3-fluoro-5-(trifluoromethyl)benzoic acid is used as a key building block in the synthesis of influenza A virus fusion inhibitors. ossila.com Similarly, derivatives of bromo-benzonitriles can be elaborated into potent enzyme inhibitors. The initial benzonitrile (B105546) structure serves as a core scaffold onto which other pharmacophoric elements are added to achieve high-potency and selective interaction with a biological target.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. By systematically modifying the structure of an active molecule and assessing the impact on its biological activity, medicinal chemists can identify the key molecular features required for therapeutic efficacy. In studies involving analogues, the core benzonitrile scaffold is maintained while peripheral substituents are varied.
A study on novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) utilized a 4-bromo-benzamide scaffold, which is conceptually derived from a bromo-benzonitrile precursor. semanticscholar.org The investigation revealed that modifications to a side chain significantly impacted the inhibitory potency against various non-small cell lung cancer (NSCLC) cell lines.
| Compound | Side Chain Modification | IC₅₀ (μM) on NCI-H1581 Cell Line |
|---|---|---|
| C8 | (E)-4-(dimethylamino)but-2-enamido | 3.51 ± 0.45 |
| C9 | (E)-4-(diethylamino)but-2-enamido | 1.25 ± 0.23 |
| C10 | (E)-4-(dipropylamino)but-2-enamido | 4.21 ± 0.53 |
| C11 | (E)-4-(pyrrolidin-1-yl)but-2-enamido | 2.73 ± 0.38 |
The data indicates that the terminal amine group on the side chain plays a critical role in the compound's activity. The substitution of dimethylamino (C8) with a diethylamino group (C9) resulted in a nearly three-fold increase in potency. semanticscholar.org However, further increasing the alkyl chain length to dipropylamino (C10) or using a cyclic pyrrolidinyl group (C11) led to a decrease in activity, highlighting a specific spatial and electronic requirement for optimal interaction with the target. semanticscholar.org
Mechanistic Studies of Biological Interactions at the Molecular Level
Understanding how a drug molecule interacts with its biological target is fundamental to rational drug design. Mechanistic studies for compounds derived from this compound analogues focus on identifying the specific enzymes they inhibit and characterizing the molecular-level binding interactions that drive this inhibition.
Derivatives of bromo-substituted aromatic compounds have been shown to be potent inhibitors of various protein kinases, which are critical targets in cancer therapy. For example, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov Another study identified 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. semanticscholar.org
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |
|---|---|---|---|
| Compound 7c (bromoindolin-2-one derivative) | VEGFR-2 | 0.728 µM | nih.gov |
| Compound 7d (bromoindolin-2-one derivative) | VEGFR-2 | 0.503 µM | nih.gov |
| Compound C9 (bromo-benzamide derivative) | FGFR1 | 1.25 ± 0.23 µM (cell-based) | semanticscholar.org |
| Sorafenib (Reference Drug) | VEGFR-2 | Not specified in source | nih.gov |
These studies demonstrate that the bromo-substituted scaffold can be effectively utilized to generate potent enzyme inhibitors. The IC₅₀ values in the sub-micromolar to low micromolar range indicate a high level of activity, validating these molecular frameworks as promising starting points for the development of targeted cancer therapies. semanticscholar.orgnih.gov
To elucidate the mechanism of inhibition, molecular docking studies are often performed. These computational simulations predict the binding pose of a ligand within the active site of its target protein. For the FGFR1 inhibitor, compound C9, molecular docking experiments revealed that the molecule forms six hydrogen bonds with amino acid residues in the kinase domain of the protein. semanticscholar.org This extensive hydrogen bond network is a key contributor to the compound's potent inhibitory activity. Such insights are invaluable for guiding further optimization of the lead structure to enhance binding affinity and selectivity. semanticscholar.org
Development of Novel Fluorinated Organic Compounds for Diverse Biological Applications
The presence of the difluoromethyl group (CHF2) in this compound is of particular interest in medicinal chemistry. The CHF2 group is often considered a bioisostere of a hydroxyl or thiol group, capable of participating in hydrogen bonding interactions with biological targets. Furthermore, its intermediate lipophilicity compared to a methyl (CH3) or trifluoromethyl (CF3) group can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
While direct and extensive research showcasing the synthesis of a wide array of specific biologically active compounds starting from this compound is not broadly available in the public domain, the principles of medicinal chemistry strongly support its utility. The general strategy involves using the bromo- and cyano- functionalities as handles for molecular elaboration.
For instance, the bromine atom can serve as a key reaction point for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the exploration of a vast chemical space. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, all of which are important functional groups in pharmacologically active molecules.
The following table outlines the potential synthetic transformations of this compound and the resulting functionalities that are valuable in medicinal chemistry.
| Starting Material | Reagent/Reaction Condition | Resulting Functional Group | Potential Biological Relevance |
| This compound | Arylboronic acid, Pd catalyst (Suzuki Coupling) | Aryl-substituted difluoromethylbenzonitrile | Core scaffold for kinase inhibitors, GPCR modulators |
| This compound | Terminal alkyne, Pd/Cu catalyst (Sonogashira Coupling) | Alkynyl-substituted difluoromethylbenzonitrile | Precursor for various heterocyclic compounds |
| This compound | Amine, Pd catalyst (Buchwald-Hartwig Amination) | Amino-substituted difluoromethylbenzonitrile | Building block for enzyme inhibitors, receptor ligands |
| This compound | H2O, Acid/Base (Hydrolysis) | 3-Bromo-5-(difluoromethyl)benzoic acid | Intermediate for amide and ester synthesis |
| This compound | H2, Raney Ni (Reduction) | 3-Bromo-5-(difluoromethyl)benzylamine | Key intermediate for various bioactive molecules |
| This compound | NaN3, ZnCl2 (Cycloaddition) | 5-(3-Bromo-5-(difluoromethyl)phenyl)tetrazole | Carboxylic acid bioisostere in drug design |
Potential Applications in Agrochemical Research
In the field of agrochemical research, the introduction of fluorine atoms into pesticide molecules has been a highly successful strategy for enhancing their efficacy and selectivity. The difluoromethyl group, in particular, can contribute to increased metabolic stability, leading to longer-lasting pest control, and can influence the binding affinity of the molecule to its target site in pests.
Similar to its application in medicinal chemistry, this compound serves as a versatile building block for the synthesis of novel agrochemicals. The ability to perform diverse chemical transformations on the bromine and nitrile functionalities allows for the creation of a wide range of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity.
While specific commercial agrochemicals directly derived from this compound are not prominently documented, the structural motifs accessible from this intermediate are prevalent in many patented and commercialized agrochemicals. For example, substituted benzonitriles are a known class of herbicides, and the presence of a difluoromethyl group can enhance their activity.
The synthetic pathways described for medicinal chemistry applications are equally relevant in the agrochemical context. Cross-coupling reactions can be employed to introduce toxophoric groups, while modification of the nitrile group can lead to different classes of active compounds.
The table below illustrates potential agrochemical scaffolds that could be synthesized from this compound.
| Starting Material | Synthetic Transformation | Potential Agrochemical Class | Target Pest/Weed |
| This compound | Suzuki or Stille coupling to introduce a heterocyclic ring | Fungicides, Herbicides | Various fungi, Broadleaf weeds |
| This compound | Hydrolysis of nitrile to amide | Herbicides, Insecticides | Grasses, Sucking insects |
| This compound | Reduction of nitrile followed by derivatization of the amine | Insecticides, Fungicides | Lepidoptera, Powdery mildew |
| This compound | Reaction with organometallic reagents to form ketones | Herbicides | Pre-emergent weed control |
Future Research Directions and Challenges for 3 Bromo 5 Difluoromethyl Benzonitrile
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of highly functionalized aromatic compounds like 3-Bromo-5-(difluoromethyl)benzonitrile traditionally relies on multi-step processes that may not align with the principles of green chemistry. A primary future challenge is the development of synthetic pathways that are both environmentally benign and efficient.
Current Synthetic Landscape and Challenges: Classical methods for introducing the key functional groups, such as Sandmeyer or electrophilic aromatic substitution reactions, often generate stoichiometric amounts of waste, leading to a low atom economy. wikipedia.org For instance, traditional bromination can involve harsh reagents and produce unwanted byproducts. organic-chemistry.org Similarly, the synthesis of benzonitriles can suffer from constraints like long reaction times and the use of metal salt catalysts that require subsequent separation. rsc.orgrsc.orgsemanticscholar.org
Future Research Focus:
Catalytic Approaches: Research should focus on catalytic methods that minimize waste. This includes exploring transition-metal-catalyzed C-H activation and functionalization to directly install the bromo, difluoromethyl, or nitrile groups onto a simpler aromatic precursor.
Green Reagents and Solvents: A shift towards greener synthetic routes is essential. researchgate.net One promising avenue is the use of ionic liquids, which can act as recyclable solvents and catalysts, simplifying separation processes and eliminating the need for metal salt catalysts. rsc.orgrsc.orgsemanticscholar.org For example, a novel green route for benzonitrile (B105546) synthesis from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride has been developed using a recyclable ionic liquid, achieving 100% yield and conversion under optimized conditions. rsc.org
Atom Economy Assessment: The concept of atom economy, which measures the efficiency of incorporating reactant atoms into the final product, should be a central metric for evaluating new synthetic routes. wikipedia.orgjocpr.comscranton.edu Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are inherently less efficient due to the generation of leaving groups and other byproducts. scranton.edursc.org Designing syntheses that favor addition-type transformations or employ catalytic cycles can significantly improve atom economy. jocpr.com
| Aspect | Traditional Route (Hypothetical) | Sustainable Future Route (Goal) |
|---|---|---|
| Bromination | Electrophilic bromination with Br₂ and a Lewis acid | Catalytic bromination using N-bromosuccinimide (NBS) with a recyclable catalyst |
| Difluoromethylation | Multi-step conversion from a carboxylic acid or aldehyde | Direct C-H difluoromethylation using a stable, efficient reagent |
| Cyanation | Sandmeyer reaction from an aniline (B41778) precursor (high waste) | Palladium-catalyzed cyanation using a non-toxic cyanide source |
| Solvents | Volatile organic compounds (VOCs) | Recyclable ionic liquids or aqueous systems |
| Atom Economy | Low | High |
Expanding the Scope of Chemical Transformations for Advanced Derivatization
This compound is a versatile scaffold for chemical modification due to its distinct functional groups. Future research will undoubtedly focus on leveraging these handles for the synthesis of more complex and high-value derivatives.
Key Reactive Sites:
Aryl Bromide: The bromine atom is an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions. fiveable.me Aryl bromides are often more reactive than aryl chlorides in these transformations. acs.org These reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov
Nitrile Group: The nitrile group is a highly versatile synthon. researchgate.net It can be readily converted into other functional groups such as primary amines (via reduction), carboxylic acids (via hydrolysis), and various nitrogen-containing heterocycles. numberanalytics.com This versatility makes it a valuable precursor in drug synthesis. numberanalytics.com
Aromatic Ring: The benzene (B151609) ring itself can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new groups.
| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |
|---|---|---|---|
| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl derivative |
| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst | Arylamine derivative |
| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Arylalkyne derivative |
| Nitrile | Reduction | LiAlH₄ or H₂, catalyst | Benzylamine derivative |
| Nitrile | Hydrolysis (acidic or basic) | H₃O⁺ or OH⁻ | Benzoic acid derivative |
| Nitrile | Cycloaddition | Azides | Tetrazole derivative |
Advanced Spectroscopic Investigations for Complex Systems and Interactions
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior. Advanced spectroscopic techniques offer the tools for this deep analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹⁹F NMR: The presence of the difluoromethyl group makes ¹⁹F NMR an exceptionally powerful tool. nih.gov Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. nih.govnih.gov Its chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for studying molecular interactions and conformational changes. nih.govrsc.org
2D NMR: Advanced techniques like COSY, HSQC, HMBC, and NOESY will be invaluable for unambiguous assignment of all signals and for studying through-bond and through-space correlations, which can reveal conformational preferences and intermolecular interactions with other molecules, such as biological targets.
Mass Spectrometry (MS):
The mass spectrum of this compound will be characterized by a distinct isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orglibretexts.orgjove.com This results in two peaks of nearly equal intensity separated by two mass units (M and M+2), which is a clear diagnostic for the presence of a single bromine atom. libretexts.orglibretexts.orgjove.com High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition. Tandem MS (MS/MS) studies can elucidate fragmentation pathways, providing further structural confirmation. researchgate.net
In-depth Computational Analysis of Reactivity, Selectivity, and Biological Mechanisms
Computational chemistry provides a powerful lens to predict and understand the behavior of molecules, guiding experimental design and saving resources.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the molecule's electronic structure, including its molecular orbitals (HOMO/LUMO) and electrostatic potential map. This information helps predict sites of reactivity for electrophilic and nucleophilic attack. Recent DFT studies on substituted benzonitriles have explored the effects of substituents on C-C bond activation, showing that electron-withdrawing groups can stabilize oxidative addition products. utexas.eduacs.orgacs.org Such studies can predict the regioselectivity of further substitution reactions and model the transition states of derivatization reactions to understand their mechanisms. mdpi.com
Molecular Docking: To explore its potential in drug discovery, molecular docking simulations can be performed. researchgate.net This involves computationally placing this compound or its derivatives into the active site of a biological target (e.g., a protein or enzyme). These simulations predict the preferred binding orientation and estimate the binding affinity, helping to prioritize compounds for synthesis and biological testing. springernature.com
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives is synthesized and tested, QSAR models can be built to correlate physicochemical properties with biological activity. This can provide insights into the key molecular features required for potency and selectivity.
Exploration of Novel Applications in Targeted Drug Discovery and Chemical Biology
The specific combination of functional groups in this compound makes it a highly attractive scaffold for medicinal chemistry and chemical biology.
Role of the Difluoromethyl (CF₂H) Group: The CF₂H group is of growing interest in drug design. nih.govalfa-chemistry.comresearchgate.net It is considered a metabolically stable bioisostere of functional groups like hydroxyl (OH), thiol (SH), or amine (NH₂) groups. nih.gov Crucially, it can act as a "lipophilic hydrogen bond donor," a rare and valuable property that can enhance binding affinity to protein targets while simultaneously improving membrane permeability. nih.govalfa-chemistry.comacs.org
Role of the Nitrile (CN) Group: The nitrile group is a common pharmacophore found in over 30 approved drugs. nih.gov It is metabolically robust and can act as a hydrogen bond acceptor, a polar interaction point, or a bioisostere for a carbonyl group. nih.govresearchgate.netsioc-journal.cn Its small size allows it to fit into narrow, sterically congested active sites. nih.gov
Synergistic Potential: The combination of a lipophilic H-bond donor (CF₂H) and an H-bond acceptor (CN) on a synthetically versatile aryl bromide platform creates a powerful "pharmacophore triad." This scaffold is ideal for developing inhibitors for targets like kinases, proteases, or epigenetic enzymes, where specific hydrogen bonding interactions are critical for recognition and inhibition. The bromine atom serves as a convenient point for modification, allowing for the rapid generation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
Addressing Impurity Control and Analytical Challenges in Synthesis
For any chemical compound to be useful, particularly in applications like materials science or pharmaceuticals, its purity is paramount. The synthesis of this compound presents specific challenges in impurity control and analysis.
Potential Impurities:
Regioisomers: During the initial functionalization of the aromatic ring, regioisomers (e.g., substitution at different positions) can be formed, which may be difficult to separate due to similar physical properties.
Incomplete Reactions: Unreacted starting materials or intermediates from any of the synthetic steps.
Byproducts: Products from side reactions, such as over-bromination or hydrolysis of the nitrile group under certain conditions.
Residual Solvents and Reagents: Trace amounts of chemicals used during the synthesis and purification process.
Analytical Methods for Quality Control:
High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection, is the workhorse technique for assessing the purity of non-volatile organic compounds. A robust, validated reverse-phase HPLC method would be required to separate the main compound from its potential impurities and accurately quantify its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point byproducts.
NMR Spectroscopy: As mentioned earlier, NMR (¹H and ¹⁹F) is not only crucial for structure elucidation but also for detecting impurities, often at levels below what other methods can easily see, provided the impurities have unique signals.
Future research must focus on developing and validating these analytical methods to ensure the production of high-purity this compound, which is a critical step for its reliable use in any advanced application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
